molecular formula C10H8F3N3O2 B2847952 Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 676640-03-2

Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2847952
CAS No.: 676640-03-2
M. Wt: 259.188
InChI Key: MFIVLZPSBFNUPX-UHFFFAOYSA-N
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Description

Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 676640-03-2) is a pyrazolo[1,5-a]pyrimidine derivative featuring a methyl ester at position 3, a methyl group at position 5, and a trifluoromethyl group at position 7. Its molecular formula is C₁₀H₈F₃N₃O₂, with a molecular weight of 259.19 . This compound is of interest in medicinal chemistry, particularly in kinase inhibition studies, due to the trifluoromethyl group's electron-withdrawing properties and the ester moiety's role in modulating bioavailability and metabolic stability .

Properties

IUPAC Name

methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O2/c1-5-3-7(10(11,12)13)16-8(15-5)6(4-14-16)9(17)18-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIVLZPSBFNUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrazolo[1,5-a]Pyrimidine Formation

The foundational approach to synthesizing pyrazolo[1,5-a]pyrimidine derivatives involves cyclocondensation between 5-aminopyrazoles and 1,3-biselectrophilic reagents. For methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, this method requires:

  • 5-Amino-3-methylpyrazole as the nucleophilic component.
  • Methyl 4,4,4-trifluoroacetoacetate or analogous β-ketoesters as the electrophilic partner.

Typical Protocol :

  • Reaction Conditions : The reactants are heated under reflux in acetic acid (AcOH) with catalytic sulfuric acid (H₂SO₄) to facilitate cyclodehydration.
  • Mechanism : The 5-aminopyrazole attacks the β-ketoester’s carbonyl group, followed by intramolecular cyclization and elimination of water to form the pyrimidine ring (Figure 1).
  • Yield : Optimized conditions yield the target compound in 82–88% purity, as confirmed by HPLC and NMR.

Table 1: Key Cyclocondensation Parameters

Parameter Value/Range Impact on Yield
Temperature 80–110°C Higher yields at reflux
Acid Catalyst H₂SO₄ (5–10 mol%) Critical for cyclization
Solvent AcOH Enhances protonation
Reaction Time 6–12 hours Prolonged time reduces byproducts

Trifluoromethyl Group Incorporation

Introducing the trifluoromethyl (CF₃) group at position 7 is achieved through two primary routes:

  • Pre-functionalized β-Ketoesters : Using methyl 4,4,4-trifluoroacetoacetate ensures direct incorporation during cyclocondensation.
  • Post-Synthetic Fluorination : Treating intermediates with Ruppert–Prakash reagent (TMSCF₃) under palladium catalysis, though this method complicates regioselectivity.

Multicomponent Reaction Approaches

One-Pot Synthesis

Recent advances employ one-pot protocols to streamline synthesis:

  • Components : 5-Amino-3-methylpyrazole, methyl acetoacetate, and trifluoroacetic anhydride (TFAA).
  • Conditions : Microwave irradiation (150°C, 30 min) in dimethylformamide (DMF) with piperidine as a base.
  • Advantages : Reduces reaction time to <1 hour and improves atom economy (82% yield).

Table 2: Multicomponent vs. Stepwise Synthesis

Metric Multicomponent Stepwise
Reaction Time 30–60 minutes 6–12 hours
Yield 78–82% 82–88%
Byproducts Minimal Moderate
Scalability Limited High

Alternative Synthetic Pathways

Diels–Alder Cycloaddition

A less conventional route involves [4+2] cycloaddition between N-propargylic sulfonylhydrazones and sulfonyl azides:

  • Substrates : N-Propargyl derivatives of trifluoromethylated enamines.
  • Catalyst : Cu(I)Cl (5 mol%) in toluene at 100°C.
  • Outcome : Forms dihydro intermediates, which undergo oxidation (e.g., DDQ) to yield the aromatic pyrazolo[1,5-a]pyrimidine core.

Oxidative Annulation

Oxidative coupling of methyl 3-aminopyrazole-4-carboxylate with trifluoromethyl ketones using Mn(OAc)₃:

  • Conditions : Dichloroethane (DCE), 70°C, 8 hours.
  • Yield : 70–75% with high regioselectivity.

Reaction Optimization and Kinetic Studies

Solvent and Catalyst Screening

Solvent Effects :

  • Polar Protic (AcOH) : Accelerates cyclization but risks ester hydrolysis.
  • Polar Aprotic (DMF) : Favors solubility of intermediates; preferred for microwave-assisted reactions.

Catalyst Optimization :

  • Brønsted Acids (H₂SO₄) : Effective but corrosive.
  • Lewis Acids (ZnCl₂) : Mitigate side reactions in fluorinated systems.

Table 3: Solvent Impact on Reaction Efficiency

Solvent Dielectric Constant Yield (%) Byproducts (%)
AcOH 6.2 85 8
DMF 36.7 82 5
Toluene 2.4 68 15

Temperature and Time Profiling

  • Optimal Range : 90–100°C balances reaction rate and decomposition.
  • Activation Energy : Calculated at 45.2 kJ/mol via Arrhenius analysis, indicating moderate thermal sensitivity.

Industrial-Scale Synthesis Considerations

Continuous Flow Reactors

  • Throughput : 5 kg/day achievable using microfluidic systems.
  • Advantages : Enhanced heat/mass transfer, reduced solvent waste.

Catalytic Recycling

  • Heterogeneous Catalysts : Silica-supported H₂SO₄ enables 5 reaction cycles with <10% activity loss.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

  • Reduction: : Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed: : The reactions can yield a variety of products, such as oxidized derivatives, reduced forms, or substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Antibacterial and Antibiofilm Activities

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, exhibit promising antibacterial properties. A study synthesized several pyrazole derivatives and evaluated their antibacterial and antibiofilm activities against various pathogens. The results indicated that these compounds could inhibit biofilm formation, which is crucial for treating chronic infections caused by biofilm-forming bacteria .

PI3Kδ Inhibition

Another significant application of this compound is its role as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). In a series of experiments, the compound showed high potency with IC50 values around 18 nM, indicating its potential as a therapeutic agent for autoimmune diseases such as systemic lupus erythematosus (SLE). The selectivity against other PI3K isoforms further enhances its therapeutic profile, making it a candidate for clinical trials .

Fluorescent Probes

The pyrazolo[1,5-a]pyrimidine framework has been explored for developing fluorescent probes. Research indicates that compounds based on this structure can serve as effective fluorophores due to their favorable optical properties. These compounds are being investigated for applications in biological imaging and diagnostics, where fluorescence plays a critical role in visualization techniques .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and traditional heating techniques. Recent advancements have emphasized the efficiency of microwave-assisted methods in producing diverse arrays of pyrazolo[1,5-a]pyrimidines with high yields and reduced reaction times .

Case Studies

Study FocusKey FindingsReference
Antibacterial ActivityDemonstrated effective inhibition of biofilm formation in pathogenic bacteria
PI3Kδ InhibitionHigh selectivity and potency as a therapeutic candidate for SLE
Fluorescent ProbesEffective fluorophores for biological imaging

Mechanism of Action

The mechanism by which Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to receptors and enzymes, leading to its biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects at Position 3: Ester vs. Amide

The ester group at position 3 is a critical determinant of metabolic stability and potency. Key comparisons include:

Compound Position 3 Substituent Metabolic Stability Biological Activity (B-Raf IC₅₀) Reference
Target compound Methyl ester Moderate Not reported
Ethyl 7-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate Ethyl ester Low 50 nM
Amide derivatives (e.g., N-aryl carboxamides) Amide High 10–20 nM
  • Key Findings :
    • Replacing the ester with an amide (e.g., N-phenylcarboxamide) enhances microsomal stability and potency in B-Raf inhibition .
    • Ethyl esters, while more lipophilic, are metabolically unstable compared to methyl esters .

Substituent Effects at Position 5: Methyl vs. Aryl/Heteroaryl

The methyl group at position 5 in the target compound contrasts with bulkier aryl or heteroaryl substituents in analogs, impacting steric hindrance and binding interactions:

Compound Position 5 Substituent Yield (%) Molecular Weight Activity Notes Reference
Target compound Methyl Not reported 259.19 Optimized for compact binding
5-(3-Methoxyphenyl) analog 3-Methoxyphenyl 78 365.31 Enhanced π-π interactions
5-Cyclopropyl analog Cyclopropyl Not reported 314.24 Improved steric shielding
  • Key Findings :
    • Aryl substituents (e.g., 3-methoxyphenyl) increase molecular weight and may enhance target affinity through π-π stacking .
    • Methyl groups at position 5 are synthetically accessible and reduce steric bulk, favoring binding in constrained active sites .

Substituent Effects at Position 7: Trifluoromethyl vs. Other Groups

The trifluoromethyl group at position 7 is conserved in most analogs due to its strong electron-withdrawing effects, which enhance binding to hydrophobic pockets. Exceptions include:

Compound Position 7 Substituent LogP Stability Reference
Target compound Trifluoromethyl ~3.1* Air-stable
7-Pentafluoroethyl analog Pentafluoroethyl Higher Reduced solubility
  • Key Findings :
    • Trifluoromethyl groups balance lipophilicity and stability, making them preferred for drug design .
    • Bulkier groups (e.g., pentafluoroethyl) may hinder solubility without improving potency .

Physicochemical Properties and Stability

Property Target Compound 5-(3-Methoxyphenyl) Ethyl Ester 5-Cyclopropyl Ethyl Ester
Molecular Weight 259.19 365.31 314.24
XLogP3 ~3.1 3.1 Not reported
Microsomal Stability Moderate Low High
Synthetic Yield Not reported 78% 80%
  • Key Insights :
    • Methyl esters (target) balance moderate stability and solubility .
    • Higher synthetic yields (>75%) are achievable for aryl-substituted analogs .

Biological Activity

Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 676640-03-2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and enzyme inhibitory effects, supported by data tables and relevant research findings.

  • Molecular Formula : C10_{10}H8_8F3_3N3_3O2_2
  • Molecular Weight : 259.19 g/mol
  • CAS Number : 676640-03-2
  • MDL Number : MFCD04042930
  • Purity : ≥95%

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer treatment. This compound has shown significant anticancer activity against various cell lines.

Case Study: Anticancer Efficacy

A study investigated the compound's effects on several cancer cell lines, revealing the following IC50_{50} values:

Cell Line IC50_{50} (µM)
MCF-72.74
HepG24.92
A5491.96

These results indicate that the compound exhibits potent cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines possess significant antibacterial and antifungal activities.

Antimicrobial Efficacy Data

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli15
S. aureus10
A. flavus20

The above data suggest that this compound is effective against both Gram-positive and Gram-negative bacteria as well as certain fungi .

Enzyme Inhibition

In addition to its anticancer and antimicrobial activities, this compound has been studied for its potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines are known to inhibit various enzymes involved in cancer progression and inflammation.

Enzyme Inhibition Studies

Research has demonstrated that this compound effectively inhibits:

Enzyme IC50_{50} (nM)
HDAC122.73
HDAC220.08
EGFR8.43

These findings indicate that the compound may provide therapeutic benefits in conditions where these enzymes are overactive, such as in certain cancers and inflammatory diseases .

Q & A

Q. What are the key synthetic routes for Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting methyl 5-amino-1H-pyrazole-4-carboxylate with trifluoromethyl ketones under acidic conditions (e.g., acetic acid) to form the pyrazolo[1,5-a]pyrimidine core . Key parameters for optimization include:

  • Temperature : Reactions often proceed at 80–100°C to balance yield and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol improves crystallinity during purification .
  • Catalysis : Acidic conditions promote cyclization, but excessive acid may degrade the trifluoromethyl group.

Q. How is structural confirmation achieved for this compound?

Structural elucidation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., methyl at C5, trifluoromethyl at C7) and confirm ester functionality .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (C11_{11}H10_{10}F3_{3}N3_{3}O2_{2}) and detects isotopic patterns for fluorine .
  • X-ray crystallography : Resolves isomeric ambiguities (e.g., distinguishing C5 vs. C7 substitution) .

Q. What analytical challenges arise during purity assessment?

Common issues include:

  • Isomer separation : The compound may co-elute with isomers like methyl 5-hydroxy-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. Reverse-phase HPLC with a C18 column and acetonitrile/water gradients resolves these .
  • Residual solvent detection : Headspace GC-MS identifies traces of DMF or acetic acid, critical for pharmacological studies .

Advanced Research Questions

Q. How does the trifluoromethyl group influence bioactivity and stability?

The CF3_3 group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~3.1) .
  • Metabolic stability : Resists oxidative degradation compared to non-fluorinated analogs .
  • Target binding : The electron-withdrawing effect strengthens interactions with hydrophobic enzyme pockets (e.g., PI3K inhibitors) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC50_{50} values or selectivity profiles may stem from:

  • Assay conditions : Varying ATP concentrations in kinase assays alter inhibition potency. Standardize using 1 mM ATP .
  • Cellular models : Compare results across cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .
  • Metabolite interference : LC-MS/MS quantifies parent compound vs. metabolites in cellular lysates .

Q. How can computational methods guide SAR studies?

  • Docking simulations : Model interactions with PI3Kγ (PDB: 6CP3) to predict substituent effects on binding affinity .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with antiproliferative activity in cancer cell lines .

Q. What synthetic modifications improve pharmacokinetic properties?

  • Ester hydrolysis : Replace the methyl ester with amides to enhance solubility (e.g., carboxamide derivatives in ).
  • Cyclopropyl substitution : Introducing cyclopropyl at C5 (as in related analogs) improves metabolic stability by reducing CYP450 oxidation .

Methodological Recommendations

  • Synthetic scale-up : Use continuous flow reactors to mitigate exothermic side reactions during cyclocondensation .
  • In vivo studies : Formulate the compound in PEG 400/water (70:30) for improved bioavailability in rodent models .

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